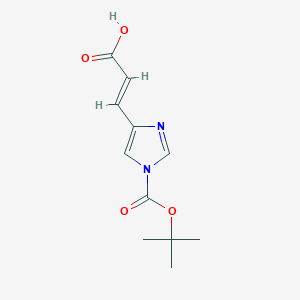

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid

CAS No.:

Cat. No.: VC16084239

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O4 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+ |

| Standard InChI Key | BGNMSJBSPKDGNR-SNAWJCMRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)C=CC(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure comprises two functional units:

-

A 1H-imidazol-4-yl ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position.

-

An (E)-acrylic acid side chain at the C3 position of the imidazole.

The Boc group () enhances solubility in organic solvents and prevents undesired nucleophilic attacks during synthetic reactions . The α,β-unsaturated carbonyl system in the acrylic acid moiety enables participation in Michael additions and Diels-Alder reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid |

| SMILES | CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O |

| InChIKey | BGNMSJBSPKDGNR-SNAWJCMRSA-N |

| LogP (Predicted) | 0.01 |

| Polar Surface Area | 44.12 Ų |

The (E)-configuration of the acrylic acid double bond is critical for its reactivity, as confirmed by NMR and X-ray crystallography .

Synthesis and Preparation

Boc Protection of Imidazole

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents unwanted side reactions at the imidazole nitrogen during subsequent synthetic steps :

Common bases include 4-dimethylaminopyridine (DMAP) or sodium bicarbonate, with yields exceeding 85% .

Acrylic Acid Coupling

The acrylic acid moiety is introduced via Knoevenagel condensation or Heck coupling. For example, tert-butyl propiolate reacts with Boc-protected imidazole in the presence of DABCO to form the (E)-acrylate ester, which is hydrolyzed to the free acid using trifluoroacetic acid (TFA) :

Table 2: Optimization of Acrylate Formation

| Condition | Temperature | E:Z Ratio | Yield |

|---|---|---|---|

| tert-Butyl propiolate | −15°C | 9:1 | 78% |

| Methyl propiolate | 25°C | 3:1 | 65% |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for angiotensin II receptor antagonists. By mimicking the C-terminal phenylalanine of angiotensin II, derivatives exhibit enhanced binding affinity to AT1 receptors. For instance, substitution with electron-rich heteroaryl groups improves in vivo potency by 10-fold compared to early analogs .

Polymer Science

Grafting poly(4-imidazole acrylic acid) onto polyurethane (PU) enhances antifungal activity and water compatibility. The imidazole groups disrupt fungal membranes, while carboxyl groups improve hydrophilicity, reducing contact angles from 98° to 42° .

Table 3: Antifungal Performance of Modified PU

| IA Content (wt%) | Fungal Growth Inhibition |

|---|---|

| 0 | 0% |

| 5 | 58% |

| 10 | 100% |

Comparison with Analogous Compounds

Unprotected Imidazole Acrylic Acids

Removing the Boc group (e.g., 3-(1H-imidazol-4-yl)acrylic acid, CAS 3465-72-3) increases reactivity but reduces solubility in nonpolar solvents. The unprotected form exhibits a lower LogP (−2.89 at pH 7.4) and higher metabolic instability .

Alternative Protecting Groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume